7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale preparation of intermediates, followed by their conversion into the final product. The process is optimized for yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at position 6 increases the nucleophilicity at position 7, facilitating substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like cyclopropylamine and conditions involving heating with dimethylformamide (DMF) and potassium carbonate (K2CO3).
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Amino derivatives.
Oxidation: Oxidized products with altered functional groups.
Scientific Research Applications
7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial properties and interactions with biological systems.
Medicine: Investigated for its potential use in developing new antibacterial drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and duplicating, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Norfloxacin Related Compound E: 7-Chloro-1-ethyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid.
Uniqueness
Compared to similar compounds, 7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to the presence of the nitro group at position 6. This structural feature enhances its reactivity and potential antibacterial properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
7-chloro-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O5/c1-2-14-5-7(12(17)18)11(16)6-3-10(15(19)20)8(13)4-9(6)14/h3-5H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLLQPWMFULLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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